molecular formula C10H11NO2 B13533447 2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one

Cat. No.: B13533447
M. Wt: 177.20 g/mol
InChI Key: VIPIKYLDTUENQL-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one is an organic compound with the molecular formula C10H11NO2 It features a benzofuran ring fused with an aminoethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydrobenzofuran.

    Ketone Formation: The ketone group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    5-Acetyl-2,3-dihydrobenzofuran: Contains an acetyl group instead of an aminoethyl group.

    5-Dihydrobenzofuranpyrovalerone: A stimulant with a different functional group arrangement.

Uniqueness

2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C10H11NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6,11H2

InChI Key

VIPIKYLDTUENQL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CN

Origin of Product

United States

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